molecular formula C8H11NO2S B6204273 2-methanesulfonyl-6-methylaniline CAS No. 1540131-63-2

2-methanesulfonyl-6-methylaniline

Cat. No. B6204273
CAS RN: 1540131-63-2
M. Wt: 185.2
InChI Key:
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Description

2-methanesulfonyl-6-methylaniline is a chemical compound with the molecular formula C8H11NO2S . It is a colorless solid that features the sulfonyl functional group . The compound is relatively inert chemically and is able to resist decomposition at room temperature .


Synthesis Analysis

The synthesis of 2-methanesulfonyl-6-methylaniline could potentially involve a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .


Molecular Structure Analysis

The molecular structure of 2-methanesulfonyl-6-methylaniline consists of a benzene ring substituted with a methanesulfonyl group and a methyl group . The molecular weight of the compound is 185.24 g/mol .


Chemical Reactions Analysis

Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Mechanism of Action

Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

Safety and Hazards

The compound may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation and allergic skin reactions . It is toxic if inhaled, swallowed, or in contact with skin .

Future Directions

The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis . In this respect, particularly N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . Therefore, the study and application of 2-methanesulfonyl-6-methylaniline and similar compounds have potential future directions in the field of organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methanesulfonyl-6-methylaniline involves the reaction of 2-nitro-5-methylbenzenesulfonic acid with methylamine, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "2-nitro-5-methylbenzenesulfonic acid", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-nitro-5-methylbenzenesulfonic acid in a mixture of methylamine and ethanol.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid and add sodium borohydride.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Add sodium hydroxide to the reaction mixture to adjust the pH.", "Step 7: Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.", "Step 8: Purify the product by recrystallization from a suitable solvent." ] }

CAS RN

1540131-63-2

Product Name

2-methanesulfonyl-6-methylaniline

Molecular Formula

C8H11NO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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